2-Hydroxy-3-nitrobenzonitrile

Description

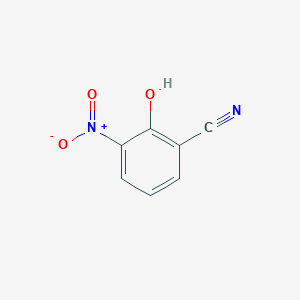

2-Hydroxy-3-nitrobenzonitrile (CAS: 28177-79-9) is a nitrile-substituted aromatic compound featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 3-position of the benzene ring. The nitro and hydroxyl groups confer distinct electronic and steric properties, influencing its reactivity in substitution, hydrogen bonding, and metal-ligand interactions . Commercial availability is noted via suppliers such as Hangzhou KSM Pharmaceutical Technology Co., Ltd. and Combi-Blocks, with a purity of 96% .

Properties

IUPAC Name |

2-hydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCMGGILLTISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499462 | |

| Record name | 2-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-79-9 | |

| Record name | 2-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrobenzonitrile can be achieved through various methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the reaction of 2-hydroxybenzonitrile with a nitrating agent such as potassium nitrate in the presence of a strong acid like sulfuric acid. This method also requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-nitrobenzaldehyde.

Reduction: The nitro group can be reduced to an amino group, yielding 2-hydroxy-3-aminobenzonitrile.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 3-Nitrobenzaldehyde

Reduction: 2-Hydroxy-3-aminobenzonitrile

Substitution: Various alkyl or acyl derivatives of this compound

Scientific Research Applications

2-Hydroxy-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrobenzonitrile depends on its chemical reactivity. The hydroxyl and nitro groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-hydroxy-3-nitrobenzonitrile are primarily positional isomers differing in the arrangement of nitro and hydroxyl groups on the benzene ring. These isomers exhibit variations in physical properties, reactivity, and applications. Below is a comparative analysis based on available

Table 1: Comparison of Nitrobenzonitrile Derivatives

Key Findings:

Electronic Effects :

- The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, influencing substitution patterns. For example, 2-hydroxy-4-nitrobenzonitrile’s para-nitro group allows greater resonance stabilization compared to the meta-nitro isomer (this compound) .

- The hydroxyl group’s acidity is modulated by the nitro group’s position. In this compound, the ortho-nitro group may enhance -OH acidity via inductive effects, facilitating deprotonation in basic conditions .

In contrast, 3-hydroxy-4-nitrobenzonitrile’s spaced substituents may offer better geometric flexibility for metal coordination .

Crystallographic Data :

- While 2-methyl-3-nitrobenzonitrile (a methyl-substituted analog) has been structurally characterized via X-ray diffraction (space group P2₁/c, R factor = 0.076), similar data for this compound remains unreported .

Notes

Biological Activity

2-Hydroxy-3-nitrobenzonitrile (C7H4N2O3), a compound featuring both a hydroxyl (-OH) and a nitro (-NO2) group, has garnered attention for its potential biological activities. This article delves into its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Hydroxyl Group : Contributes to hydrogen bonding and solubility in polar solvents.

- Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms.

This compound appears as yellow crystals and is soluble in polar solvents, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are recognized for their efficacy against a range of pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular components such as DNA.

Table 1: Antimicrobial Activity of Nitro Compounds

Anticancer Activity

The potential anticancer activity of this compound is particularly noteworthy. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the nitro group may enhance the compound's ability to act as a hypoxia-activated prodrug, targeting cancer cells more effectively under low oxygen conditions.

Case Study: Cytotoxicity Against Cancer Cell Lines

In studies involving structurally related nitro compounds, significant cytotoxic effects were observed against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : Induction of apoptosis was noted, with increased levels of reactive oxygen species (ROS) contributing to cell death.

Anti-inflammatory Activity

Nitro compounds also exhibit anti-inflammatory properties. The interaction between nitro groups and cellular signaling pathways can modulate inflammatory responses. For instance, nitro fatty acids derived from similar structures have been shown to influence the activity of cyclooxygenase enzymes, which are crucial in inflammation.

Table 2: Anti-inflammatory Mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.